

Application Notes & Protocols: Enamidonin for Advanced Mitochondrial Imaging

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Compound of Interest

Compound Name: *Enamidonin*

Cat. No.: *B1246689*

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Introduction

Enamidonin is a novel, cell-permeable fluorescent probe specifically designed for the advanced study of mitochondrial dynamics and function in live cells. Its unique chemical structure allows it to selectively accumulate in the mitochondrial matrix, driven by mitochondrial membrane potential. A key feature of **Enamidonin** is its environment-sensitive fluorescence, exhibiting a significant shift in emission wavelength and intensity in response to changes in mitochondrial membrane potential and viscosity. This property makes it a powerful tool for investigating mitochondrial health, apoptosis, and metabolic activity.

Key Features:

- **High Specificity:** Selectively targets and accumulates in mitochondria.
- **Live-Cell Compatible:** Optimized for long-term imaging of live cells with low cytotoxicity.
- **Ratiometric Potential:** Dual-emission properties allow for ratiometric imaging of mitochondrial membrane potential.
- **High Signal-to-Noise Ratio:** Bright fluorescence and low background signal ensure high-quality imaging.

Quantitative Data

A summary of the key photophysical and performance characteristics of **Enamidonin** is provided below, alongside a comparison with other common mitochondrial probes.

Table 1: Photophysical Properties of **Enamidonin**

Property	Value
Excitation (Max)	488 nm
Emission (Max)	525 nm (High Potential), 610 nm (Low Potential)
Molar Extinction Coefficient	~65,000 M ⁻¹ cm ⁻¹ in methanol
Quantum Yield	> 0.60 in methanol
Recommended Laser Line	488 nm
Recommended Emission Filters	515-555 nm (Green), 590-630 nm (Red)

Table 2: Performance Comparison with Other Mitochondrial Probes

Feature	Enamidonin	MitoTracker™ Green FM	TMRE
Targeting	Mitochondrial Matrix	Mitochondrial Membrane	Mitochondrial Matrix
Membrane Potential	Ratiometric (Emission Shift)	Insensitive	Intensity-based (Accumulates)
Fixability	Not fixable	Fixable	Not fixable
Cytotoxicity	Low	Low	Moderate
Staining Time	15-30 minutes	15-30 minutes	15-30 minutes

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Mitochondria

This protocol provides a general guideline for staining and imaging live cells with **Enamidonin**. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

- **Enamidonin** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Cells cultured on glass-bottom dishes or chamber slides
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock, optional positive control)

Procedure:

- **Cell Preparation:** Culture cells to 70-80% confluency on a suitable imaging vessel.
- **Staining Solution Preparation:** Prepare a fresh working solution of **Enamidonin** by diluting the 1 mM stock solution in pre-warmed imaging medium to a final concentration of 100-500 nM.
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the **Enamidonin** working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
- **Washing:** After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium.
- **Imaging:** Proceed with imaging using a fluorescence microscope equipped with appropriate filters for **Enamidonin**. For ratiometric imaging, acquire images in both the green (515-555 nm) and red (590-630 nm) channels.
- **(Optional) Positive Control:** To induce mitochondrial depolarization, treat cells with 10 µM CCCP for 5-10 minutes and observe the shift in **Enamidonin** fluorescence from green to red.

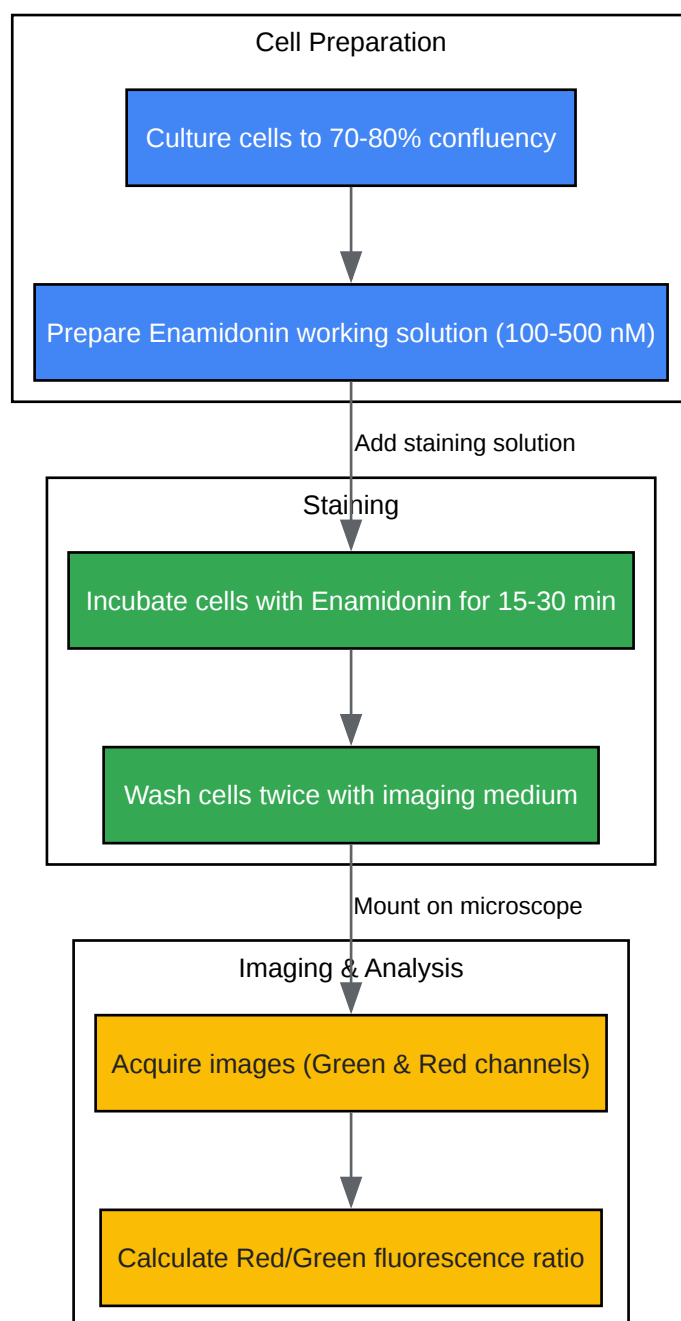
Protocol 2: Monitoring Changes in Mitochondrial Membrane Potential

This protocol describes how to use **Enamidonin** to monitor changes in mitochondrial membrane potential, for example, during drug treatment or apoptosis induction.

Procedure:

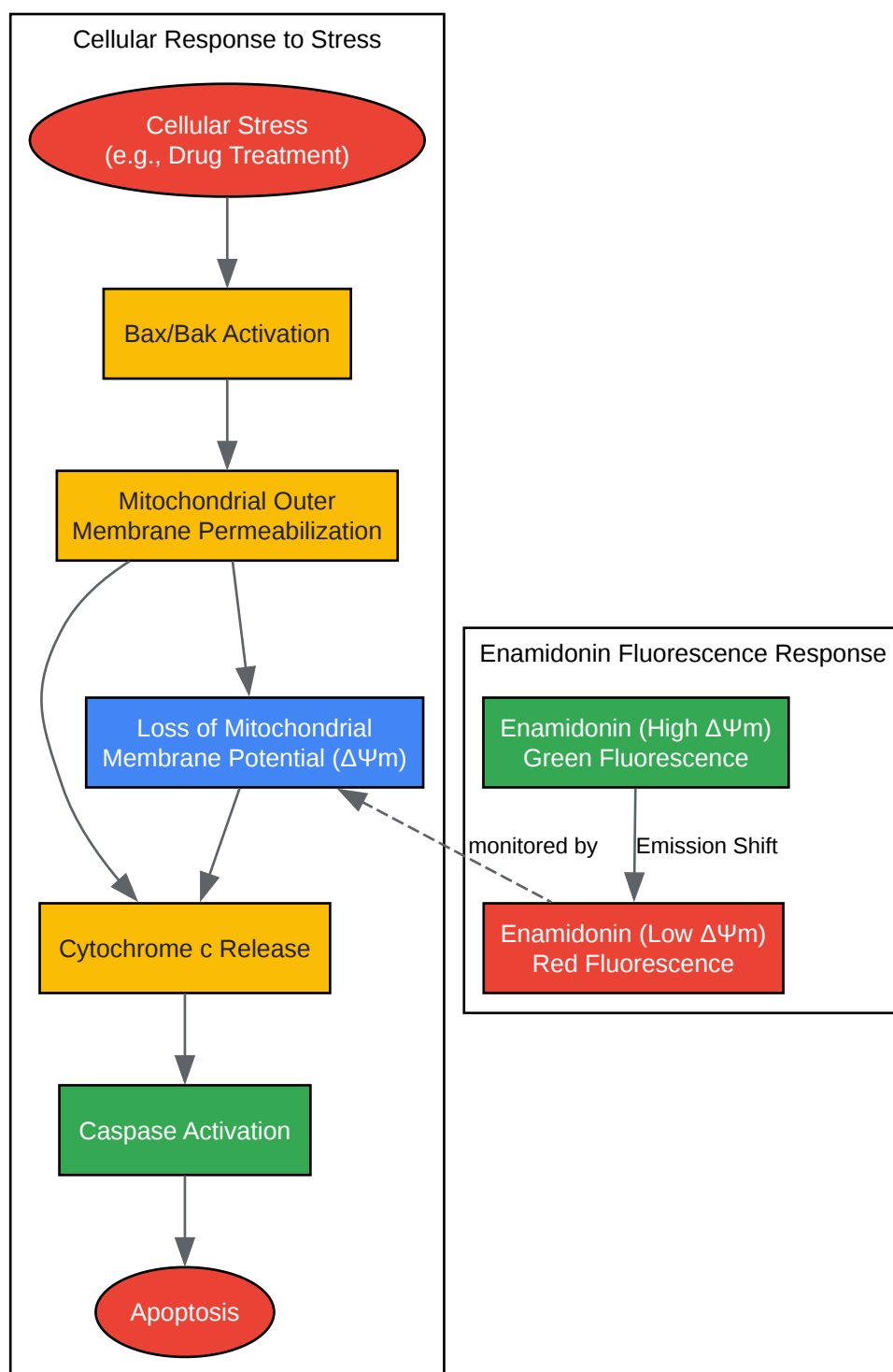
- **Baseline Imaging:** Stain cells with **Enamidonin** as described in Protocol 1 and acquire baseline images in both green and red channels.
- **Treatment:** Add the compound of interest (e.g., an apoptosis-inducing agent) to the cells.
- **Time-Lapse Imaging:** Acquire images at regular intervals to monitor the changes in the green and red fluorescence intensities over time.
- **Data Analysis:** Quantify the average fluorescence intensity in both channels for individual mitochondria or whole cells. Calculate the ratio of the red to green fluorescence intensity (Red/Green). An increase in this ratio indicates mitochondrial depolarization.

Visualizations



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Caption: Experimental workflow for live-cell mitochondrial imaging with **Enamidonin**.



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Caption: Monitoring apoptosis-induced mitochondrial depolarization with **Enamidonin**.

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